

Commercial Suppliers, Application Notes, and Protocols for CD 10899

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Compound of Interest

Compound Name: CD 10899

Cat. No.: B12379854

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CD 10899 is a potent and pharmacologically active hydroxylated metabolite of Volasertib, an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] As a key regulator of the cell cycle, particularly during mitosis, PLK1 is a well-established target in oncology research. Inhibition of PLK1 by compounds such as **CD 10899** can lead to mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. This document provides a comprehensive overview of the commercial suppliers of **CD 10899**, detailed application notes, and experimental protocols for its use in research settings.

Commercial Suppliers

CD 10899 is available for research purposes from the following specialized chemical suppliers:

Supplier	Catalog Number	Purity	Availability
MedChemExpress (MCE)	HY-160624	>98%	Inquire
TargetMol	T86023	>98%	Inquire

Note: This product is intended for research use only and is not for human or veterinary use.

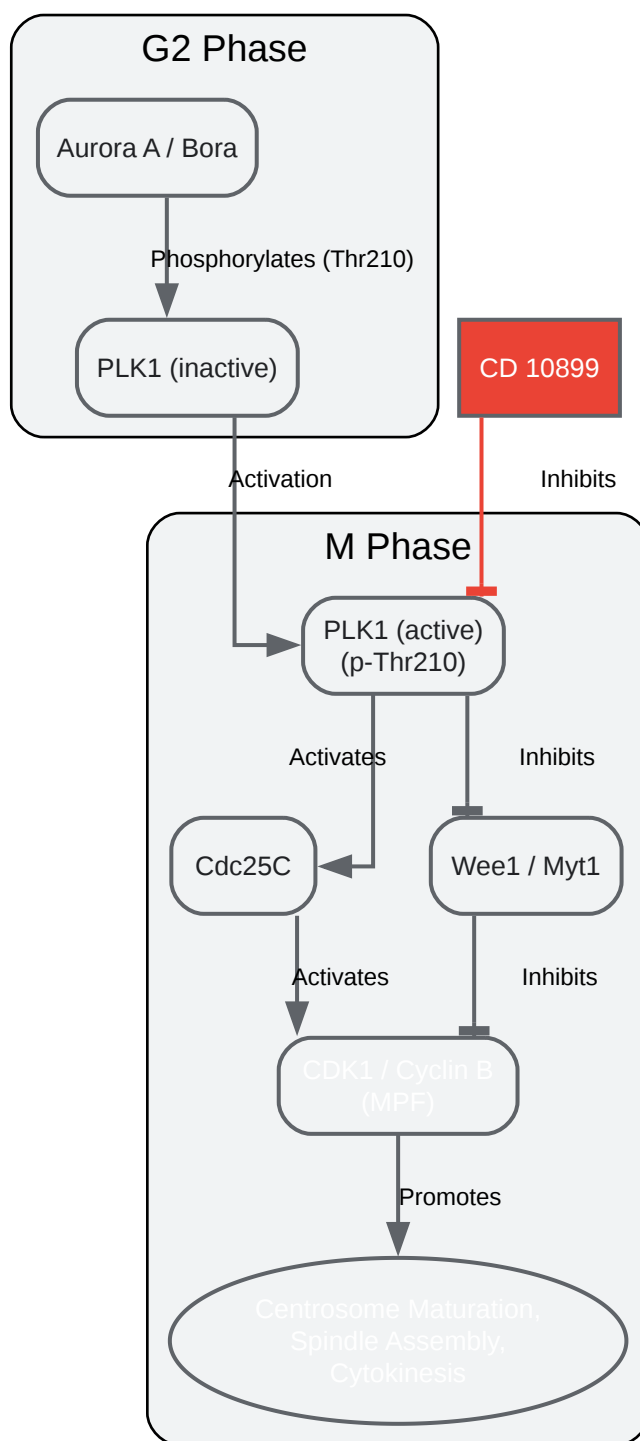
Physicochemical and Biological Properties

A summary of the key quantitative data for **CD 10899** is presented in the table below.

Property	Value	Reference
Chemical Name	N-((1R,2S)-2-(((5-(((S)-1-(4-(dimethylamino)butanoyl)azepan-3-yl)oxy)pyrimidin-2-yl)amino)methyl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide	N/A
CAS Number	1331770-20-7	[4][5]
Molecular Formula	C34H50N8O4	[4]
Molecular Weight	634.81 g/mol	[4]
Biological Target	Polo-like kinase 1 (PLK1)	[1][2][3]
IC50 (PLK1)	6 nM	[1][2][3]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[6]

Signaling Pathway

CD 10899 exerts its biological effects by inhibiting the Polo-like kinase 1 (PLK1) signaling pathway, which is crucial for the regulation of mitotic progression. A simplified diagram of this pathway is illustrated below.



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Simplified PLK1 signaling pathway during the G2/M transition of the cell cycle.

Application Notes

CD 10899 is a valuable research tool for studying the roles of PLK1 in cell cycle regulation and for investigating the anti-proliferative effects of PLK1 inhibition in cancer cells. Key applications include:

- **In Vitro Kinase Assays:** To determine the inhibitory potency and selectivity of **CD 10899** against PLK1 and other kinases.
- **Cell-Based Proliferation Assays:** To assess the anti-proliferative effects of **CD 10899** on various cancer cell lines.
- **Cell Cycle Analysis:** To investigate the effects of **CD 10899** on cell cycle progression, particularly induction of G2/M arrest.
- **Apoptosis Assays:** To determine if the inhibition of PLK1 by **CD 10899** leads to programmed cell death.
- **Western Blotting:** To analyze the phosphorylation status of PLK1 downstream substrates.

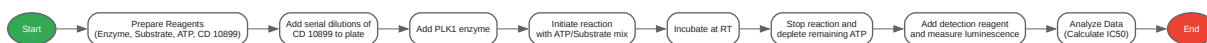
Experimental Protocols

The following are detailed protocols that can be adapted for the use of **CD 10899** in key experiments.

In Vitro PLK1 Kinase Assay

This protocol is designed to measure the inhibitory activity of **CD 10899** against recombinant PLK1 enzyme.

Workflow Diagram:



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Experimental workflow for an in vitro PLK1 kinase assay.

Materials:

- Recombinant human PLK1 enzyme
- PLK1 substrate (e.g., casein or a specific peptide)
- **CD 10899**
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Multimode plate reader with luminescence detection

Procedure:

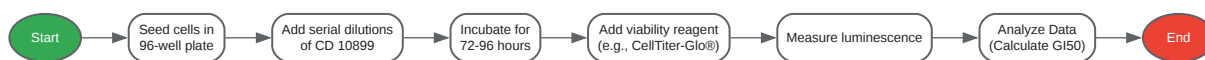
- Compound Preparation: Prepare a stock solution of **CD 10899** in DMSO. Perform serial dilutions to obtain a range of concentrations.
- Reaction Setup:
 - Add 1 μL of diluted **CD 10899** or vehicle control (DMSO) to the wells of a 384-well plate.
 - Add 2 μL of diluted PLK1 enzyme solution.
 - Initiate the kinase reaction by adding 2 μL of the Substrate/ATP mixture.
- Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo™):
 - Add 5 μL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the PLK1 kinase activity. Calculate the IC₅₀ value of **CD 10899** by plotting the percentage of inhibition against the log concentration of the compound.

Cell-Based Proliferation Assay

This protocol is for assessing the anti-proliferative effect of **CD 10899** on cancer cell lines.

Workflow Diagram:



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Experimental workflow for a cell-based proliferation assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **CD 10899**
- Sterile, opaque-walled 96-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Multichannel pipette
- Plate reader with luminescence detection

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of **CD 10899** in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
- Assay Reagent Addition: Add CellTiter-Glo® reagent to each well and mix.
- Signal Stabilization: Incubate at room temperature to stabilize the luminescent signal.
- Data Acquisition: Read luminescence using a plate reader.
- Data Analysis: Calculate the concentration of **CD 10899** that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the log concentration of the compound.

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References

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- 5. Releases · comfyanonymous/ComfyUI · GitHub [github.com]
- 6. 2025 MG MGS5 170kW Trophy EV Long Range 64kWh 5dr Auto Automatic Estate Electric Automatic | in Dartford, Kent | Gumtree [gumtree.com]
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